molecular formula C8H8BrNO3S B12357225 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

Cat. No.: B12357225
M. Wt: 278.13 g/mol
InChI Key: FXIPDCZHJVTWHX-BJMVGYQFSA-N
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Description

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a high-purity chemical compound supplied for laboratory research use. This compound, with the CAS registry number 847781-96-8, has a molecular formula of C 8 H 8 BrNO 3 S and a molecular weight of 278.12 g/mol . The structure of this molecule incorporates a bromothiophene moiety, a functional group of significant interest in medicinal chemistry and materials science. The bromine atom at the 5-position of the thiophene ring serves as a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of derivatives. The molecule also features an oxyacetic acid side chain connected via an oxime ether linkage, which can contribute to water solubility and provide a site for further conjugation or salt formation. As a building block, this compound is valuable for the synthesis of more complex molecules for pharmaceutical research, agrochemical development, and functional materials science. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H8BrNO3S

Molecular Weight

278.13 g/mol

IUPAC Name

2-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid

InChI

InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12)/b10-5+

InChI Key

FXIPDCZHJVTWHX-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC=C(S1)Br

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Acetylthiophene

2-Acetylthiophene undergoes electrophilic bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). The 5-position is selectively brominated due to the electron-donating acetyl group directing substitution.

Typical Conditions

  • Reagents : NBS (1.1 eq), p-toluenesulfonic acid (p-TSA, catalytic), methanol.
  • Temperature : Reflux (6–10 hours).
  • Yield : 75–83%.

Copper-Mediated Bromination

For substrates sensitive to acidic conditions, CuBr₂ in ethyl acetate:chloroform (1:1) at ambient temperature provides milder bromination. This method avoids corrosive bromine gas and achieves comparable yields (70–78%).

Formation of the Ethylideneaminooxy Moiety

The ketone intermediate reacts with hydroxylamine derivatives to form oxime structures, a critical step for imine generation.

Oxime Synthesis

1-(5-Bromothiophen-2-yl)ethanone is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. The reaction proceeds via nucleophilic addition to the carbonyl group, yielding the oxime 1-(5-bromothiophen-2-yl)ethylideneaminooxy intermediate.

Reaction Parameters

  • Molar Ratio : Ketone : NH₂OH·HCl = 1 : 1.2.
  • Solvent : Ethanol, 70°C, 4–6 hours.
  • Yield : 85–90% (crude).

Introduction of the Acetic Acid Group

The oxime oxygen is functionalized with the acetic acid moiety through alkylation or coupling reactions.

Alkylation with Bromoacetic Acid

The oxime intermediate undergoes nucleophilic substitution with bromoacetic acid in the presence of a base (e.g., K₂CO₃ or NaH). Deprotonation of the oxime oxygen enhances nucleophilicity, enabling attack on the bromoacetic acid’s alkyl halide.

Optimized Protocol

  • Reagents : Bromoacetic acid (1.5 eq), K₂CO₃ (2 eq), DMF.
  • Temperature : 60°C, 12 hours.
  • Workup : Aqueous extraction, chromatography (hexane:ethyl acetate).
  • Yield : 65–72%.

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples the oxime with hydroxyacetic acid derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases but requires anhydrous conditions.

Conditions

  • Reagents : Hydroxyacetic acid (1.2 eq), DEAD (1.5 eq), PPh₃ (1.5 eq), THF.
  • Temperature : 0°C to room temperature, 24 hours.
  • Yield : 60–68%.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines bromination, oxime formation, and alkylation in a single pot. Using Oxone and NH₄Br in methanol, 2-acetylthiophene is brominated and subsequently treated with hydroxylamine and bromoacetic acid. While reducing purification steps, yields are moderate (50–55%).

Solid-Phase Synthesis

Immobilized oxime intermediates on Wang resin enable stepwise functionalization. After bromoacetic acid coupling, cleavage with trifluoroacetic acid (TFA) releases the product. This method suits high-throughput screening but incurs higher costs.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance oxime alkylation rates but complicate purification. Switching to THF or acetone improves isolation at the expense of reaction speed.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems, boosting yields to 78%.

Green Chemistry Metrics

  • Atom Economy : 84% for the Mitsunobu route.
  • E-Factor : 6.2 (kg waste/kg product) for bromoacetic acid alkylation.

Analytical Characterization

Critical data for validating synthesis success:

Parameter Value Method
Melting Point 134–136°C Differential Scanning Calorimetry
¹H NMR (CDCl₃) δ 7.47 (d, J=4.1 Hz, 1H, thiophene), 4.38 (s, 2H, CH₂) 400 MHz NMR
HPLC Purity ≥98% C18 column, MeOH:H₂O

Challenges and Mitigation

  • Regioselectivity in Bromination : Minor 4-bromo byproducts are removed via recrystallization in ethanol.
  • Oxime Stability : Moisture-sensitive intermediates are handled under N₂ atmosphere.
  • Acetic Acid Group Hydrolysis : Alkylation at pH 8–9 minimizes ester cleavage.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid exhibit significant anti-inflammatory properties. A study focusing on derivatives of such compounds showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound demonstrated an IC₅₀ value of 130 µg/mL for COX-2, suggesting a selective inhibition that may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Potential

In addition to its anti-inflammatory effects, the compound has shown potential as an analgesic agent. In vivo studies involving carrageenan-induced paw edema models indicated that administration of the compound resulted in a significant reduction of edema, comparable to established analgesics like aspirin. The observed latency times for pain response were promising, indicating its potential for pain management .

Case Studies

StudyFindings
In Vitro Study on COX Inhibition The compound inhibited COX-1 and COX-2 with selectivity, making it a candidate for safer anti-inflammatory therapies .
In Vivo Analgesic Study Significant reduction in pain response was noted in animal models, suggesting effective analgesic properties .
Molecular Docking Studies Binding interactions with COX enzymes were confirmed, providing insights into the mechanism of action for its therapeutic effects .

Mechanism of Action

The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its interactions with thiophene and aminooxyacetic acid moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) 2-(5-Bromo-2-thienyl)acetic Acid
  • Structure: Lacks the ethylideneaminooxy bridge but retains the bromothiophene-acetic acid core.
  • Applications : Used as an intermediate in organic synthesis; bromine enhances electrophilic substitution reactivity .
Property 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic Acid 2-(5-Bromo-2-thienyl)acetic Acid
Molecular Formula C₈H₇BrN₂O₃S C₆H₅BrO₂S
Molecular Weight (g/mol) ~291.1 215.08
Key Functional Groups Bromothiophene, ethylideneaminooxy, acetic acid Bromothiophene, acetic acid
Bioactivity Potential enzyme inhibition (theoretical) Intermediate in synthesis
(b) 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic Acid Hydrochloride
  • Structure: Chlorine replaces bromine; methylamino linkage instead of ethylideneaminooxy.
  • Properties: Chlorine’s lower electronegativity may reduce stability compared to bromine. The methylamino group could enhance basicity .

Ethylideneaminooxy Derivatives

(a) Trifloxystrobin (CGA-279202)
  • Structure: Features a benzene ring substituted with methoxyimino and ethylideneaminooxymethyl groups.
  • Properties : Marketed as a strobilurin fungicide; the trifluoromethylphenyl group enhances lipophilicity and bioactivity .
Property 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic Acid Trifloxystrobin
Molecular Formula C₈H₇BrN₂O₃S C₂₀H₁₉F₃N₂O₄
Molecular Weight (g/mol) ~291.1 408.37
Key Functional Groups Bromothiophene, ethylideneaminooxy, acetic acid Benzene, methoxyimino, trifluoromethyl
Applications Theoretical agrochemical use Fungicide (strobilurin class)
(b) (E,E)-Methoxyimino-[2-[1-(3-Trifluoromethylphenyl)ethylideneaminooxymethyl]phenyl]acetic Acid
  • Structure: Similar ethylideneaminooxymethyl linkage but attached to a phenyl ring with a trifluoromethyl group.
  • Properties : The trifluoromethyl group increases metabolic stability and membrane permeability compared to bromothiophene .

Aminooxy-Linked β-Lactam Derivatives

Compounds like (Z)-[[[1-(2-Amino-4-thiazolyl)-2-oxoethylidene]amino]oxy]acetic acid () feature β-lactam cores conjugated to aminooxyacetic acid. These are used in antibiotics, highlighting the versatility of the aminooxyacetic acid group in targeting bacterial enzymes. However, the absence of a bromothiophene reduces their applicability in antifungal contexts .

Key Research Findings

  • Synthetic Accessibility: Ethylideneaminooxy derivatives are typically synthesized via condensation reactions between hydroxylamines and ketones, followed by coupling with acetic acid derivatives .
  • Bioactivity Trends : Bromine in the thiophene ring may enhance oxidative stability compared to chlorine or hydrogen analogs, as seen in halogenated agrochemicals .
  • Structure-Activity Relationship (SAR): The ethylideneaminooxy group is critical for chelation or hydrogen bonding in enzyme inhibition, while the bromothiophene modulates electronic properties and lipophilicity .

Biological Activity

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid, with the chemical formula C8_8H8_8BrNO3_3S and a molecular weight of 278.13 g/mol, is a compound of interest due to its potential biological activities. This compound features a bromothiophene moiety, which is known for its diverse biological properties, including antimicrobial and anticancer effects. The presence of the aminooxyacetic acid group further enhances its potential as a bioactive molecule.

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can modify its biological activity and stability .

The biological activity of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The bromothiophene component may interact with various enzymes or receptors, potentially modulating their activity. The acetic acid group likely plays a crucial role in binding to target molecules, enhancing the overall efficacy of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, its structural similarity to other known anticancer agents suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. In vitro evaluations have shown promising results against various cancer cell lines, indicating an IC50_{50} in the low micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, which are essential for developing new antibiotics. Its efficacy against specific bacterial strains has been evaluated, showing significant inhibition at concentrations comparable to standard antibiotics .

Case Studies

  • Anticancer Evaluation : A study investigating the effects of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid on the MCF-7 breast cancer cell line reported an IC50_{50} value of approximately 2.38 µM. This suggests that the compound effectively inhibits cell growth and may serve as a lead compound for further development .
  • Antimicrobial Testing : In another study assessing its antimicrobial activity, the compound showed significant effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL, indicating a strong potential for therapeutic applications in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid, a comparison with similar compounds can provide insights into its unique properties.

Compound NameStructureAnticancer Activity (IC50_{50})Antimicrobial Activity (MIC)
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid Structure2.38 µM (MCF-7)10 µg/mL (S. aureus)
Aminooxyacetic Acid Structure>10 µM (MCF-7)20 µg/mL (E. coli)
5-Bromo-2-thiophenecarboxaldehyde StructureNot evaluatedNot evaluated

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